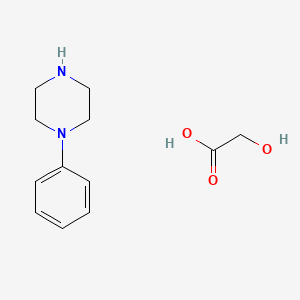
2-hydroxyacetic acid;1-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyacetic acid;1-phenylpiperazine is a compound that combines the properties of 2-hydroxyacetic acid and 1-phenylpiperazine1-phenylpiperazine is a derivative of piperazine, a heterocyclic organic compound with a wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpiperazine can be achieved through several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step in these reactions often involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of 1-phenylpiperazine typically involves the reaction of alcoholic ammonia with 1,2-dichloroethane or the reduction of pyrazine with sodium in ethanol . These methods are scalable and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, bromine, and sodium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 1-phenylpiperazine with 2-bromoethyldiphenylsulfonium triflate under basic conditions yields 2-substituted chiral piperazines .
Scientific Research Applications
2-hydroxyacetic acid;1-phenylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism by which 1-phenylpiperazine exerts its effects involves the opening of tight junctions in epithelial cells, enhancing paracellular transport. This process is mediated by myosin light chain kinase and involves the activation of 5-HT4 receptors . The compound’s ability to increase permeability without significant toxicity makes it a promising candidate for drug delivery applications .
Comparison with Similar Compounds
1-phenylpiperazine is compared with other piperazine derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine. These derivatives display similar permeability-enhancing properties but differ in their toxicity profiles . Piperazine itself is a six-membered ring containing two nitrogen atoms and is used in various pharmaceutical applications .
List of Similar Compounds
- 1-methyl-4-phenylpiperazine
- 1-(4-methylphenyl)piperazine
- Piperazine
Properties
CAS No. |
23168-20-9 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-hydroxyacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C2H4O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;3-1-2(4)5/h1-5,11H,6-9H2;3H,1H2,(H,4,5) |
InChI Key |
AYCPMBQCDKCSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


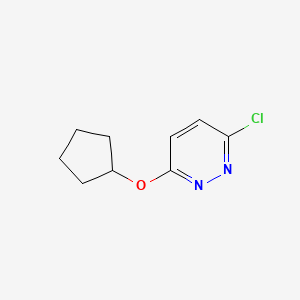
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
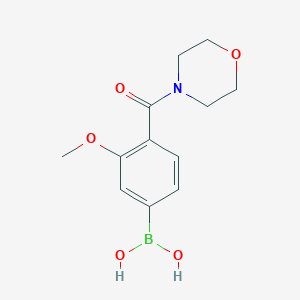
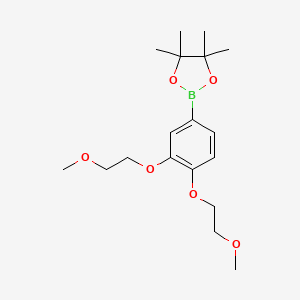
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
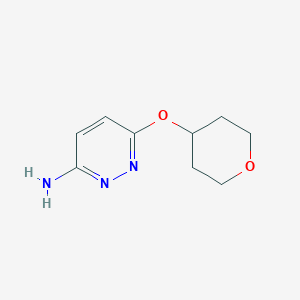
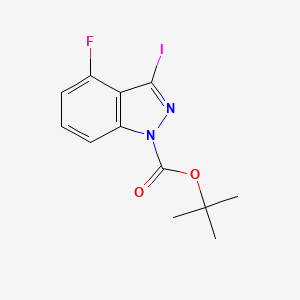
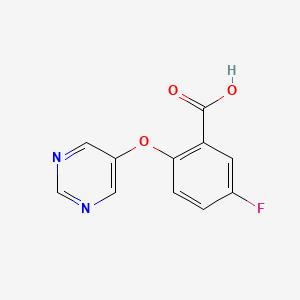

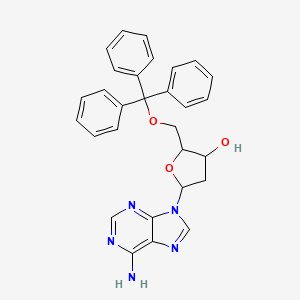

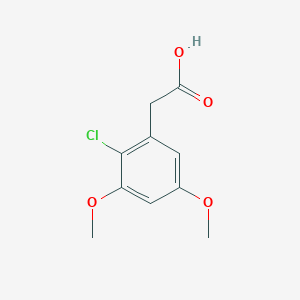
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
